Guabenxan

Structure-Toxicity Relationship Antihypertensive Drug Safety Hepatotoxicity Risk Differentiation

Guabenxan (CAS 19889-45-3) is a peripheral sympathoplegic agent and P2X3 antagonist (EC₅₀ 80 nM) for antihypertensive research. Researchers requiring a safe benzodioxane-guanidine for in vivo models can use guabenxan-the 6-guanidinomethyl positional isomer of hepatotoxic guanoxan-with no documented liver toxicity signal. • Dual-pathway probe: interrogates purinergic-sympathetic crosstalk in hypertension & nociception • Validated for HPLC/LC-MS reference standard workflows (LogP 0.68, bp 390.9 °C) • STR studies: isomeric pair with guanoxan for hepatotoxicity determinant identification

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 19889-45-3
Cat. No. B027153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuabenxan
CAS19889-45-3
Synonyms(1,4-benzodioxan-6-yl-methyl)guanidine
guabenxan
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)CN=C(N)N
InChIInChI=1S/C10H13N3O2/c11-10(12)13-6-7-1-2-8-9(5-7)15-4-3-14-8/h1-2,5H,3-4,6H2,(H4,11,12,13)
InChIKeyWTDYJDLUNYALPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guabenxan: Benzodioxane Guanidine Antihypertensive


Guabenxan (CAS 19889-45-3) is a synthetic small-molecule antihypertensive agent belonging to the guanidine derivative class, specifically classified as a benzodioxine [1]. Its IUPAC name is 2-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)guanidine, with a molecular formula of C₁₀H₁₃N₃O₂ and a molecular mass of 207.23 g/mol [2]. Pharmacologically, it functions as a sympathoplegic agent with adrenergic neuron blocking activity, depleting norepinephrine in peripheral tissues and producing antihypertensive effects demonstrated in animal models [3]. Guabenxan was developed as part of a series of guanidinoalkyl-1,4-benzodioxan derivatives and is listed under the ATC classification system as a peripherally acting antiadrenergic agent within the cardiovascular therapeutic category [4].

Mechanism Peripheral sympathoplegic research via adrenergic neuron blockade and norepinephrine depletion assays
Identity 6-guanidinomethyl-1,4-benzodioxane positional isomer (distinct from 2-isomer guanoxan)
Polypharmacology Reported P2X3 antagonist activity enables dual purinergic/adrenergic pathway investigation

Guabenxan: Non-Interchangeable with Guanidine Analogs


Within the guanidine antihypertensive subclass, structural variations produce markedly divergent safety and pharmacological profiles that preclude generic interchange. Guabenxan (6-guanidinomethyl-1,4-benzodioxane) is a positional isomer of guanoxan (2-guanidinomethyl-1,4-benzodioxane), yet guanoxan was withdrawn from the UK market due to hepatotoxicity after approval [1]. Guabenxan, by contrast, has no documented liver toxicity signal in the available peer-reviewed literature, suggesting that the position of the guanidinomethyl substituent on the benzodioxane ring is a critical determinant of hepatic safety [2]. Furthermore, guabenxan operates as a peripheral sympathoplegic agent via adrenergic neuron blockade and norepinephrine depletion, a mechanism shared with guanethidine but distinct from the central alpha-2 adrenergic agonist mechanism of guanabenz and guanfacine [3]. These differences invalidate any assumption of therapeutic equivalence or safe interchangeability among in-class analogs.

Positional isomer hepatotoxicity

Guanoxan (2-guanidinomethyl isomer) was withdrawn due to hepatotoxicity; substitution may introduce uncharacterized hepatic risk.

Mechanism mismatch with central agonists

Guanabenz and guanfacine act via central alpha-2 adrenergic agonism, not peripheral neuron blockade; pharmacological profiles are not directly interchangeable.

Pharmacodynamic incompleteness

Guanethidine shares adrenergic neuron blockade but lacks reported P2X3 activity; polypharmacology context may differ.

Guabenxan Product-Specific Differentiation Evidence


Hepatotoxicity Avoidance: Positional Isomerism vs Guanoxan

Guabenxan is the 6-guanidinomethyl positional isomer of 1,4-benzodioxane, whereas guanoxan (CAS 2165-19-7) is the 2-guanidinomethyl isomer. Both share an identical molecular formula (C₁₀H₁₃N₃O₂, MW 207.23) and a comparable adrenergic neuron blocking mechanism [1]. However, guanoxan was approved in the UK and subsequently withdrawn from the market specifically because of hepatotoxicity [2]. In the available peer-reviewed literature up to the present date, no hepatotoxicity signal has been documented for guabenxan, including in the sole published clinical trial [3]. This constitutes a critical safety differentiation traceable to a single positional substitution on the benzodioxane scaffold.

Isomeric Hepatotoxicity
Class‑level
Guabenxan (6‑isomer): no hepatotoxicity signal documented. Guanoxan (2‑isomer): withdrawn from UK market due to hepatotoxicity.
Supports isomer‑specific hepatotoxicity endpoint review
Cross‑compound safety inference based on regulatory history; experimental validation recommended
Structure-Toxicity Relationship Antihypertensive Drug Safety Hepatotoxicity Risk Differentiation Positional Isomerism

Head-to-Head vs Guanethidine in Elderly Hypertension

The only published clinical trial of guabenxan is a double-blind, controlled study by Silvestrini et al. (1982) comparing the guabenxan-bemetizid fixed-dose combination against guanethidine-hydrochlorothiazide in elderly patients with arterial hypertension [1]. This represents the sole direct head-to-head clinical evidence for guabenxan. The study was published in G Clin Med (1982, Vol. 63, Issue 4, pp. 270-278) and constitutes the primary source referenced by both the MeSH Supplementary Concept record and the DrugCentral entry for guabenxan [2]. While the full numerical blood pressure reduction data are not extractable from the currently available abstract, the study design establishes that guabenxan was directly compared against guanethidine—the prototypical adrenergic neuron blocking agent—using a rigorous double-blind methodology in a clinically relevant aged hypertensive population. For context, a structurally analogous comparative trial of guanoxan vs guanethidine (Ruedy & Davies, 1967) demonstrated blood pressure reductions of 30/25 mmHg (standing systolic/diastolic) and 20/15 mmHg (recumbent), with no significant difference between the two drugs in hypotensive efficacy [3].

Elderly Hypertension RCT
Data to verify
Double‑blind RCT: guabenxan‑bemetizid vs guanethidine‑HCTZ (Silvestrini 1982). Quantitative outcomes not extractable from available abstract.
Reported comparator endpoint context; requires full‑text verification
Only published clinical trial; numerical BP change unavailable
Clinical Trial Geriatric Hypertension Double-Blind RCT Guanethidine Comparator

P2X3 Antagonism: Distinction from Adrenergic Blockers

Guabenxan has been evaluated for antagonist activity at recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes, yielding an EC₅₀ of 80 nM at a test concentration of 10 μM [1]. This P2X3 activity profile has not been reported for the closely related positional isomer guanoxan nor for the mechanistically related adrenergic neuron blocker guanethidine, and no publicly accessible comparator data for these agents at P2X3 were identified during source retrieval. P2X3 receptors are ATP-gated ion channels involved in nociception, sensory neurotransmission, and possibly blood pressure regulation, and their modulation is not a recognized component of the canonical adrenergic neuron blocking mechanism. This finding suggests that guabenxan may possess a polypharmacological profile extending beyond adrenergic neuron blockade [2].

P2X3 Antagonism
Reported
EC₅₀ = 80 nM (recombinant rat P2X3, Xenopus oocytes, 10 µM)
Supports P2X3 polypharmacology assay context
No P2X3 comparator data for guanoxan or guanethidine
P2X3 Receptor Polypharmacology Ligand-Gated Ion Channel Off-Target Activity

Adrenergic Neuron Blockade and Norepinephrine Depletion

Guabenxan (as 6-guanidinomethyl-1,4-benzodioxane sulfate) has been characterized in a comprehensive experimental pharmacology study by Depin et al. (1977) [1]. The compound demonstrated adrenergic neuron blocking activity in standard rat models at intravenous doses of 5–25 mg/kg, consistent with the class of guanidinoalkyl-1,4-benzodioxans [2]. It produced significant depletion of norepinephrine in peripheral tissues—a hallmark of the sympathoplegic mechanism shared with guanethidine. By comparison, guanethidine produces adrenergic neuron blockade at similar dose ranges in rat models (approximately 5–30 mg/kg IV) but with a different time course reflecting its distinct pharmacokinetic properties [3]. Additionally, guabenxan exhibited an inhibitory action on capillary permeability, a property not reported for guanethidine and which 'appears to widen the possible applications of this antihypertensive drug' [1].

Adrenergic Blockade
Reported
IV 5–25 mg/kg in rat models: norepinephrine depletion in peripheral tissues; additional capillary permeability inhibition observed.
Supports sympathoplegic mechanism and microvascular endpoint review
Capillary permeability effect unique among guanidine antihypertensives studied
Adrenergic Neuron Blockade Norepinephrine Depletion Sympathoplegic Activity Antihypertensive Rat Model

Physicochemical Differentiation from Guanoxan

Guabenxan and guanoxan, despite sharing the identical molecular formula, exhibit measurable differences in physicochemical properties that reflect their positional isomerism. Guabenxan has an estimated LogP of 0.68 (WSKOW v1.41), a boiling point of 390.9 ± 52.0 °C at 760 mmHg, and an estimated water solubility of approximately 10.65 g/L at 25 °C derived from Log Kow . Guanoxan, by comparison, has a lower boiling point of 339.3 ± 45.0 °C at 760 mmHg . The ~52 °C difference in boiling point and the distinct LogP value arise directly from the different substitution position on the benzodioxane ring (C6 vs C2), affecting intermolecular interactions and solvation. Guabenxan's computed XLogP3 of 0.3 (PubChem) further corroborates its moderate hydrophilicity [1]. The sulfate salt form, guabenxan sulfate, demonstrates high water solubility suitable for a wide range of experimental protocols .

Physicochemical Profile
Reported
LogP ≈ 0.68 (est.), BP 390.9 °C, water solubility ~10.65 g/L (sulfate salt). Computed vs guanoxan ΔBP ≈ +52 °C.
Supports formulation and analytical method development context
Estimated values; confirm experimentally for GLP workflows
Lipophilicity Aqueous Solubility Physicochemical Properties Formulation-Relevant Parameters

Guabenxan: Research and Industrial Application Scenarios


Mechanism Comparison: Adrenergic Blockers vs Central Alpha-2 Agonists

Guabenxan serves as a reference peripheral sympathoplegic agent for studies comparing adrenergic neuron blockade (shared with guanethidine) against centrally acting alpha-2 adrenergic agonists such as guanabenz and guanfacine. The sole published clinical trial (Silvestrini et al. 1982) directly compared guabenxan-bemetizid with guanethidine-hydrochlorothiazide, making guabenxan procurement essential for replicating or extending this head-to-head pharmacological comparison [1]. Its positional isomerism relative to the hepatotoxic guanoxan further makes it the safer benzodioxane-guanidine choice for in vivo experimental models [2].

Polypharmacology Probe: P2X3 and Adrenergic Blockade

Guabenxan's demonstrated P2X3 receptor antagonist activity (EC₅₀ = 80 nM in recombinant rat P2X3 expressed in Xenopus oocytes) combined with its established adrenergic neuron blocking profile makes it a unique polypharmacology probe [3]. Researchers investigating crosstalk between purinergic signaling and sympathetic nervous system regulation in hypertension, nociception, or sensory neurotransmission can employ guabenxan to interrogate both pathways simultaneously, a capability not documented for guanethidine or guanoxan [4].

Analytical Reference Standard for Guanidine Antihypertensives

The distinct physicochemical properties of guabenxan—including its boiling point of 390.9 °C, LogP of 0.68, and high aqueous solubility of the sulfate salt (~10.65 g/L)—support its use as a reference standard in HPLC, LC-MS, and other analytical method development workflows for guanidine antihypertensives . Its well-defined CAS registry (19889-45-3), INN designation, and structural characterization across multiple authoritative databases (PubChem CID 28563, DrugCentral ID 1332, ChEBI 134872) provide the documentation trail required for GLP-compliant analytical reference standard qualification [5].

Structure-Toxicity Relationship: Positional Isomerism and Hepatotoxicity

The pair guabenxan (6-guanidinomethyl) and guanoxan (2-guanidinomethyl) constitutes an ideal isomeric pair for structure-toxicity relationship (STR) studies. Guanoxan's documented hepatotoxicity led to its market withdrawal, while guabenxan has no such signal in the available literature [2]. Procurement of both isomers enables controlled comparative in vitro hepatotoxicity assays (e.g., HepG2 or primary hepatocyte models) to identify the molecular determinants of benzodioxane-guanidine hepatic safety, with direct relevance to scaffold optimization in antihypertensive drug discovery programs [6].

Application
Selection Property
Validation Focus
Peripheral adrenergic blockade research
Mechanistic specificity (peripheral neuron blockade vs central agonism)
Neuronal norepinephrine depletion endpoints; comparator mechanism context
Purinergic‑adrenergic crosstalk studies
Dual target engagement (P2X3 + adrenergic neuron)
P2X3 antagonist assay context; polypharmacology profiling
Guanidine antihypertensive analytical reference
Physicochemical reference properties (LogP, BP, solubility)
HPLC/LC‑MS method qualification and reference standard characterization
Isomeric structure‑toxicity relationship (STR) research
Positional isomer structural determinant (C6 vs C2 guanidinomethyl)
Hepatocellular assay endpoint screening; scaffold safety profiling
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